![molecular formula C21H15F3N2O B2496232 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole CAS No. 338791-19-8](/img/structure/B2496232.png)

2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Benzimidazole derivatives are typically synthesized through cyclocondensation reactions, involving o-phenylenediamine with carboxylic acids or their derivatives. The synthesis process can be influenced by various factors, including the choice of solvents, reaction temperature, and the presence of catalysts. For example, the synthesis of ethyl 1-benzyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate demonstrates a related process, highlighting the structural diversity achievable within this chemical class (Naveen et al., 2016).

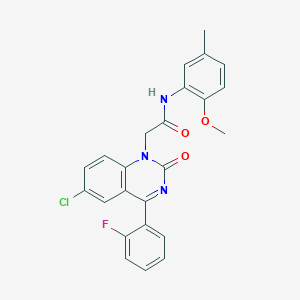

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their chemical behavior and interaction with biological targets. X-ray crystallography often reveals the planar nature of the benzimidazole core and the spatial orientation of substituents, which can significantly affect the compound's biological activity and physicochemical properties. For instance, studies on similar compounds have shown that the orientation of methoxyphenyl and benzyl rings relative to the imidazole ring system can influence the compound's intermolecular interactions and stability (Naveen et al., 2016).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, including halogenation, nitration, and sulfonation, reflecting their versatile reactivity. The presence of electron-donating or electron-withdrawing groups on the benzimidazole ring can modulate its reactivity towards electrophilic or nucleophilic agents. The chemical properties of these compounds are pivotal in their application as intermediates in organic synthesis and in the development of pharmaceuticals and agrochemicals.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Substituents on the benzimidazole core affect the compound's polarity, intermolecular forces, and overall stability. For instance, the introduction of a trifluoromethyl group can increase the compound's lipophilicity, potentially affecting its solubility and distribution in biological systems.

Chemical Properties Analysis

Benzimidazole derivatives exhibit a wide range of chemical properties, including acidic or basic behavior, which can be attributed to the nitrogen atoms in the benzimidazole ring. These properties are essential for their biological activity, as they can interact with enzymes, receptors, and DNA through hydrogen bonding, π-π stacking, and other non-covalent interactions. The chemical properties also determine the compound's stability, reactivity, and susceptibility to metabolic transformations.

References

Scientific Research Applications

Chemotherapy of Parasitic Diseases

Benzimidazoles, including compounds similar to 2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole, have been widely used in chemotherapy for parasitic diseases like alveolar hydatid disease (AHD). Research shows promising results in using a prodrug form of benzimidazole, exhibiting significant morphological damage to Echinococcus multilocularis metacestodes, the causative agent of AHD (Walchshofer et al., 1990).

Analgesic and Antispasmodic Activities

Benzimidazole derivatives have been studied for their potential analgesic activities. A particular study identified a benzimidazole compound demonstrating significant analgesic activity in tail clamp but not in tail immersion analgesia tests. It showed antispasmodic activity on KCl induced contractions of isolated rat ileum, emphasizing the importance of specific molecular structures for these biological activities (Aydin et al., 2003).

Corticotropin-Releasing Factor 1 Receptor Antagonists

The design and synthesis of benzimidazole derivatives for novel corticotropin-releasing factor 1 (CRF1) receptor antagonists indicate their potential in drug discovery. These compounds showed potent CRF1 receptor-binding activity and antagonistic activity, without cytotoxicity concerns, indicating their potential in managing stress-related disorders (Mochizuki et al., 2016).

Inhibition of Mixed-Function Oxidases

Benzimidazole derivatives have been recognized as effective inhibitors of various enzymes like aryl hydrocarbon hydroxylase and aminopyrine N-demethylase. These compounds bind to oxidized cytochromes P-450, indicating their potential in modulating enzyme activity and understanding drug metabolism and interactions (Murray & Ryan, 1983).

Anti-Inflammatory Properties

Some benzimidazole derivatives like KB-1043 have been documented to possess anti-inflammatory, analgesic, and antipyretic properties. Their effects on various inflammatory models indicate their potential as non-steroidal anti-inflammatory drugs (Ito et al., 1982).

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets. For instance, some bind with high affinity to multiple receptors .

Mode of Action

The mode of action of benzimidazole derivatives can vary greatly depending on their chemical structure and the target they interact with. Some benzimidazole derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

The molecular and cellular effects of benzimidazole derivatives can be diverse, ranging from antiviral, anti-inflammatory, and anticancer activities, to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2O/c22-21(23,24)17-10-6-7-15(13-17)14-27-26-19-12-5-4-11-18(19)25-20(26)16-8-2-1-3-9-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHVICKGXPMHCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)

![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2496152.png)

![5-bromo-N'-[(1E)-ethylidene]-2-hydroxybenzohydrazide](/img/structure/B2496153.png)

![2-Chloro-N-ethyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496154.png)

![5-methyl-N-(3-phenylpropyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2496159.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)

![6-ethyl-1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496168.png)

![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2496170.png)